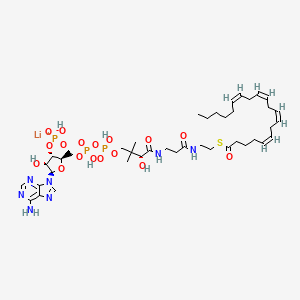

Arachidonoyl CoA lithium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);/q;+1/p-1/b9-8-,12-11-,15-14-,18-17-;/t30-,34-,35-,36+,40-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJKRDANWCBXHE-PPXCCCNFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H65LiN7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1059.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Arachidonoyl CoA Dynamics in the Lands Cycle

Executive Summary

In the context of membrane lipid remodeling, Arachidonoyl Coenzyme A (AA-CoA) is not merely a metabolic intermediate; it is the obligate high-energy thioester required to drive the thermodynamic unfavorability of phospholipid reacylation. While de novo lipid synthesis (Kennedy pathway) typically yields saturated or monounsaturated species at the sn-2 position, the Lands Cycle (deacylation-reacylation) is the corrective mechanism that enriches membranes with polyunsaturated fatty acids (PUFAs), specifically arachidonic acid (AA).

This guide dissects the critical role of AA-CoA as the substrate for Lysophospholipid Acyltransferases (LPLATs), specifically LPCAT3 and MBOAT7 . It further details how the dysregulation of this specific metabolite acts as a molecular switch for ferroptosis and inflammatory signaling.

Part 1: Mechanistic Foundation

The Thioester Pivot

The Lands Cycle relies on the hydrolysis of an existing fatty acid by Phospholipase A2 (PLA2), generating a lysophospholipid (LysoPL). The re-esterification step cannot occur with free Arachidonic Acid (AA); it requires activation.

The Reaction:

The Function: AA-CoA serves two distinct physicochemical functions:

-

Thermodynamic Activation: The thioester bond (

) provides the energy required for the acyltransferase to form the ester bond on the lysophospholipid backbone without ATP input at the transfer step. -

Substrate Channeling: Specific LPLATs, such as LPCAT3 and MBOAT7, contain hydrophobic tunnels evolved to recognize the specific "kink" of the arachidonyl moiety (four cis double bonds) attached to the CoA handle.

Enzyme Specificity Table

The following table summarizes the enzymes that govern AA-CoA dynamics.

| Enzyme | EC Number | Primary Substrate | Product (with AA-CoA) | Physiological Impact |

| ACSL4 | 6.2.1.3 | Free Arachidonic Acid | Arachidonoyl-CoA | Ferroptosis Gatekeeper: Determines the pool of AA-CoA available for membrane incorporation.[1][2] |

| LPCAT3 | 2.3.1.23 | LysoPC / LysoPE | PC(18:0/20:4), PE(18:0/20:4) | Membrane Fluidity: Enriches ER membranes with AA. Precursor generation for lipid peroxidation (PE-AA-OOH).[2][3][4] |

| MBOAT7 | 2.3.1.- | LysoPI | PI(18:0/20:[5]4) | Inflammation: Generates the primary PI species. Loss leads to MAFLD and pro-inflammatory signaling.[6] |

Part 2: Pathway Visualization

The following diagram illustrates the flow of Arachidonic Acid through the activation step (ACSL4) and its divergent utilization by LPCAT3 and MBOAT7.

Figure 1: The Arachidonoyl-CoA divergence point in the Lands Cycle. ACSL4 gates the entry, while LPCAT3 and MBOAT7 dictate the phospholipid class destination.

Part 3: Physiological Implications

1. The Ferroptosis Axis (ACSL4-LPCAT3)

Arachidonoyl-CoA is the fuel for ferroptosis.[2][4] The enzyme ACSL4 is considered a biomarker for ferroptosis sensitivity.[7]

-

Mechanism: ACSL4 generates AA-CoA.[2][4][7][8] LPCAT3 transfers this AA moiety onto phosphatidylethanolamine (PE).

-

Lethality: The resulting PE-AA species are the obligate substrates for 15-Lipoxygenase (ALOX15), which generates toxic lipid hydroperoxides (PE-AA-OOH).[4]

-

Therapeutic Insight: Inhibiting ACSL4 depletes the cellular pool of AA-CoA, preventing the formation of PE-AA, thus rendering cells resistant to ferroptosis induction (e.g., by RSL3 or Erastin).

2. The Hepatic Axis (MBOAT7)

Unlike LPCAT3, MBOAT7 specifically utilizes AA-CoA to remodel Phosphatidylinositol (PI).

-

Clinical Relevance: Variants in MBOAT7 (e.g., rs641738) reduce enzyme expression.[9]

-

Consequence: Reduced MBOAT7 activity leads to a "backlog" of AA-CoA and LysoPI. The system compensates by incorporating saturated fatty acids into PI, altering membrane dynamics and promoting the progression of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD).

Part 4: Experimental Protocols (Application Scientist)

As an application scientist, measuring the function of AA-CoA requires isolating the specific transferase activity. The following protocols are designed for high specificity.

Protocol A: Enzymatic Synthesis of Arachidonoyl-CoA (ACSL4 Activity)

Objective: To validate the conversion of free AA to AA-CoA.

Reagents:

-

Buffer: 100 mM Tris-HCl (pH 7.4)

-

Substrates: 50 µM [1-14C]Arachidonic Acid (Specific Activity ~50 mCi/mmol), 200 µM CoA-SH, 5 mM ATP.

-

Cofactor: 10 mM MgCl2.

-

Inhibitor (Optional): Triacsin C (pan-ACSL inhibitor) for negative control.

Workflow:

-

Preparation: Sonicate microsomes (20 µg protein) from ACSL4-overexpressing cells (e.g., HepG2 or MCF7) to ensure vesicle accessibility.

-

Incubation: Mix buffer, cofactors, and microsomes. Initiate reaction with [14C]AA. Incubate at 37°C for 10 minutes.

-

Termination: Stop reaction with Dole’s Reagent (Isopropanol:Heptane:H2SO4, 40:10:1).

-

Extraction: Add Heptane and water to separate phases. Unreacted free fatty acids partition into the organic phase. AA-CoA remains in the aqueous phase.

-

Quantification: Aliquot the aqueous phase for liquid scintillation counting.

-

Validation: High counts in aqueous phase = High ACSL4 activity.

-

Protocol B: Differential Acyl-Transfer Assay (LPCAT3 vs. MBOAT7)

Objective: To measure the utilization of AA-CoA by specific LPLATs.

Reagents:

-

Donor: 25 µM Arachidonoyl-CoA (unlabeled or [14C]-labeled).

-

Acceptors:

-

For LPCAT3: 50 µM 1-acyl-2-hydroxy-sn-glycero-3-phosphocholine (LysoPC).

-

For MBOAT7: 50 µM 1-acyl-2-hydroxy-sn-glycero-3-phosphoinositol (LysoPI).

-

-

Detection: LC-MS/MS (preferred for non-radioactive) or TLC (for radioactive).

Step-by-Step Workflow:

-

Microsome Isolation: Isolate microsomes from target tissue (Liver for MBOAT7, Intestine/Liver for LPCAT3).

-

Reaction Assembly:

-

Tube A (LPCAT3): Microsomes + LysoPC + AA-CoA.

-

Tube B (MBOAT7): Microsomes + LysoPI + AA-CoA.

-

Note on Stoichiometry: Maintain AA-CoA in slight excess to ensure Vmax conditions.

-

-

Incubation: 37°C for 5–15 minutes. (LPLAT reactions are rapid; do not over-incubate to avoid back-reaction).

-

Lipid Extraction: Bligh & Dyer method (Chloroform:Methanol:Water).

-

Analysis (LC-MS/MS Method):

-

Column: C18 Reverse Phase.

-

Target Transitions (MRM):

-

PC(18:0/20:4): Precursor m/z 810.6 → Product m/z 184 (Phosphocholine headgroup).

-

PI(18:0/20:4): Precursor m/z 885.5 → Product m/z 241 (Inositol headgroup).

-

-

-

Data Interpretation:

-

Calculate specific activity (pmol product / min / mg protein).

-

Self-Validation: If LysoPC conversion is high but LysoPI is low, the sample likely lacks MBOAT7 (e.g., MBOAT7-/- tissue).

-

Part 5: References

-

Dixon, S. J., et al. (2015). Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Nonapoptotic Cell Death. ACS Chemical Biology. Link

-

Shindou, H., & Shimizu, T. (2009). Acyl-CoA:Lysophospholipid Acyltransferases.[10][11][12] Journal of Biological Chemistry. Link

-

Hishikawa, D., et al. (2014).[11] Discovery of a lysophospholipid acyltransferase family essential for membrane asymmetry and diversity.[13] Proceedings of the National Academy of Sciences. Link

-

Doll, S., et al. (2017). ACSL4 dictates ferroptosis sensitivity by shaping cellular lipid composition.[7] Nature Chemical Biology. Link

-

Helsley, R. N., et al. (2019). Obesity-linked suppression of membrane-bound O-acyltransferase 7 (MBOAT7) drives non-alcoholic fatty liver disease. eLife.[9][13] Link

-

Kagan, V. E., et al. (2017).[14] Oxidized arachidonic and adrenic PEs navigate cells to ferroptosis.[2][3] Nature Chemical Biology. Link

Sources

- 1. uniprot.org [uniprot.org]

- 2. researchgate.net [researchgate.net]

- 3. Oxidized Arachidonic/Adrenic Phosphatidylethanolamines Navigate Cells to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. MBOAT7 down-regulation by genetic and environmental factors predisposes to MAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fatty acid remodeling by LPCAT3 enriches arachidonate in phospholipid membranes and regulates triglyceride transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. New appreciation for an old pathway: the Lands Cycle moves into new arenas in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fulcrum: Arachidonoyl CoA in Ferroptosis and Lipid Peroxidation

[1][2]

Executive Summary

This technical guide delineates the mechanistic centrality of Arachidonoyl Coenzyme A (AA-CoA) in the execution of ferroptosis.[1] Unlike apoptosis, which relies on caspase cascades, ferroptosis is driven by the iron-dependent accumulation of lipid hydroperoxides.

For the drug development professional or senior researcher, understanding AA-CoA is critical because it represents the rate-limiting metabolic intermediate that fuels the ferroptotic fire. Free Arachidonic Acid (AA) is relatively inert regarding ferroptosis until it is "activated" by ligation to CoA.[2] This guide details the enzymatic axis of ACSL4-LPCAT3-ALOX , provides validated protocols for assessing this pathway, and offers a structural framework for therapeutic intervention.

Part 1: The Mechanistic Landscape

The ACSL4-LPCAT3-ALOX Axis

The sensitivity of a cell to ferroptosis is dictated not by its total lipid content, but by its membrane phospholipid composition—specifically, the abundance of polyunsaturated fatty acid (PUFA)-containing phosphatidylethanolamines (PEs) .[1][2][3]

The transformation of benign membrane lipids into lethal signals follows a strict three-step biosynthetic logic:

-

Activation (The Gatekeeper): Free AA is converted into AA-CoA by Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) . This is the obligate step; without ACSL4, AA cannot enter the phospholipid remodeling pathway.

-

Incorporation (The Builder): Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) utilizes AA-CoA to esterify AA into lysophospholipids, generating PE-AA (and PC-AA).[4]

-

Oxidation (The Igniter): Arachidonate Lipoxygenases (ALOXs) , particularly ALOX15, stereospecifically oxidize the bis-allylic carbons of the esterified AA, creating PE-AA-OOH (Phosphatidylethanolamine-Arachidonoyl-Hydroperoxide).

Expert Insight: Many researchers mistakenly measure free AA levels to predict ferroptosis sensitivity. This is a flaw. You must measure the incorporation rate of AA into PEs, which is a direct proxy for AA-CoA availability and ACSL4 activity.

Visualization of the Signaling Pathway

Caption: The ACSL4-LPCAT3-ALOX axis converts free AA into the lethal PE-AA-OOH species.[1] AA-CoA is the critical intermediate enabling membrane incorporation.[5]

Part 2: Experimental Protocols & Validation

Protocol A: Targeted Lipidomics for PE-AA-OOH

Purpose: To definitively confirm ferroptosis by detecting specific oxidized phospholipids rather than general ROS.

Methodology:

-

Cell Preparation: Culture cells (e.g., Pfa1, HT-1080) to 70% confluence.

-

Induction: Treat with RSL3 (0.1–1.0 µM) for 2–4 hours.

-

Control: Co-treat with Ferrostatin-1 (1 µM) or Liproxstatin-1.

-

-

Lipid Extraction: Perform Folch extraction (Chloroform:Methanol 2:1) under argon gas to prevent artificial oxidation.

-

Critical Step: Add BHT (Butylated hydroxytoluene) to solvents to arrest auto-oxidation during processing.

-

-

LC-MS/MS Analysis:

-

System: Q-Exactive or Triple Quadrupole MS.

-

Target: Focus on PE species (e.g., C18:0/C20:4).

-

Detection: Monitor for the mass shift of +32 Da (two oxygen atoms) on the arachidonoyl tail.

-

Specific Transition: Look for the loss of the oxidized fatty acid head group.

-

Protocol B: CRISPR-Cas9 Validation of the ACSL4 Node

Purpose: To validate that a drug candidate acts via the AA-CoA axis. If a drug induces death in ACSL4-KO cells, it is likely not inducing ferroptosis via the canonical pathway.

Workflow:

-

Generation: Generate ACSL4-/- cell lines using CRISPR-Cas9.

-

Validation: Confirm loss of ACSL4 protein via Western Blot.

-

Functional Validation: Confirm resistance to RSL3 (GPX4 inhibitor).[4]

-

-

AA Supplementation Assay (The "Gold Standard"):

-

Concept:ACSL4-/- cells are resistant because they cannot generate AA-CoA. Exogenous AA should not sensitize these cells, whereas it will sensitize WT cells.

-

Step 1: Seed WT and ACSL4-/- cells.[4]

-

Step 2: Supplement medium with 20 µM Arachidonic Acid for 24 hours.

-

Step 3: Challenge with ferroptosis inducer (e.g., IKE, RSL3).

-

Step 4: Measure viability (CellTiter-Glo or AquaBluer).

-

Result Interpretation: If AA supplementation restores sensitivity in KO cells, an alternative Acyl-CoA synthetase (like ACSL3) may be compensating. If resistance persists, the ACSL4 -> AA-CoA bottleneck is confirmed.

-

Visualization of Experimental Logic

Caption: Logic flow for validating ACSL4-dependency. Resistance in KO cells combined with lipidomic confirmation in WT cells confirms the AA-CoA mechanism.

Part 3: Data Summary & Therapeutic Implications

Comparative Lipid Roles in Ferroptosis

Not all lipids are equal. The table below summarizes why AA-CoA is the specific target compared to other lipid species.

| Lipid Species | Metabolic Intermediate | Role in Ferroptosis | Enzymatic Driver |

| Arachidonic Acid (C20:4) | Arachidonoyl-CoA | Driver (Primary) .[1] Main substrate for oxidation. | ACSL4 / LPCAT3 |

| Adrenic Acid (C22:4) | Adrenoyl-CoA | Driver (Secondary) . Elongation product of AA; also lethal. | ACSL4 / ELOVL5 |

| Oleic Acid (C18:1) | Oleoyl-CoA | Suppressor . Displaces PUFAs in membranes. | ACSL3 |

| Palmitic Acid (C16:0) | Palmitoyl-CoA | Neutral/Structural. | ACSL1 |

Therapeutic Targeting of the AA-CoA Axis

Drug development efforts are currently focused on three nodes within this pathway:

-

ACSL4 Inhibition:

-

Agents: Rosiglitazone (TZD class), Triacsin C (pan-ACSL inhibitor, toxic).

-

Mechanism:[4][6][7][8][9] Prevents the formation of AA-CoA, starving the membrane of oxidizable substrates.

-

Status: Thiazolidinediones are FDA-approved (diabetes) but have off-target effects. Specific ACSL4 inhibitors are in preclinical development.

-

-

LPCAT3 Inhibition:

-

PUFA Modulation:

References

-

Doll, S., et al. (2017). ACSL4 dictates ferroptosis sensitivity by shaping cellular lipid composition.[10][4][6] Nature Chemical Biology, 13, 91–98.[8]

-

Kagan, V. E., et al. (2017). Oxidized arachidonic and adrenic PEs navigate cells to ferroptosis.[1][3][4][9] Nature Chemical Biology, 13, 81–90.[3][8]

-

Yang, W. S., et al. (2014). Regulation of ferroptotic cancer cell death by GPX4.[9][11] Cell, 156(1-2), 317-331.

-

Dixon, S. J., et al. (2015). Human Haploid Cell Genetics Reveals Roles for Lipid Metabolism Genes in Non-apoptotic Cell Death. ACS Chemical Biology, 10(7), 1604–1609.

Sources

- 1. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid metabolism in ferroptosis: mechanistic insights and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LPCAT3 is a potential prognostic biomarker and may be correlated with immune infiltration and ferroptosis in acute myeloid leukemia: a pan-cancer analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidized Arachidonic/Adrenic Phosphatidylethanolamines Navigate Cells to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. LPCAT3 Inhibitors Remodel the Polyunsaturated Phospholipid Content of Human Cells and Protect from Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ACSL4 dictates ferroptosis sensitivity by shaping cellular lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lipotype.com [lipotype.com]

- 10. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unsolved mysteries: How does lipid peroxidation cause ferroptosis? - PMC [pmc.ncbi.nlm.nih.gov]

The Crossroads of Lipid Signaling: A Guide to the Metabolic Pathways of Arachidonoyl CoA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Intermediate

In the intricate landscape of cellular lipid metabolism, few molecules hold as central a position as Arachidonoyl Coenzyme A (Arachidonoyl CoA). It represents the activated form of arachidonic acid (AA), a critical omega-6 polyunsaturated fatty acid. The attachment of Coenzyme A via a high-energy thioester bond primes arachidonic acid for a variety of metabolic fates, placing Arachidonoyl CoA at a crucial crossroads that dictates cellular responses to a myriad of stimuli. This guide provides an in-depth exploration of the metabolic pathways governed by Arachidonoyl CoA, offering both foundational knowledge and field-proven insights for researchers actively engaged in lipidomics, signal transduction, and therapeutic development.

Arachidonoyl CoA is a derivative of arachidonic acid, a polyunsaturated fatty acid that is a precursor to a wide range of signaling molecules.[1] This compound is primarily utilized in biochemical research to investigate lipid metabolism and the activity of various enzymes.[2] The commercially available form is often a lithium salt, a choice that influences the compound's solubility and reactivity in experimental settings.[1] Its fundamental role is to serve as a substrate for enzymes such as acyl-CoA synthetases and acyltransferases, which are essential for the biosynthesis of complex lipids and for channeling arachidonic acid into pathways that are critical for inflammation and cellular signaling.[2]

| Chemical Properties of Arachidonoyl CoA Lithium Salt | |

| CAS Number | 188174-63-2[2][3] |

| Molecular Formula | C₄₁H₆₆N₇O₁₇P₃S·xLi[3] |

| Molecular Weight | ~1059.92 g/mol [3] |

| Appearance | White to off-white powder[1] |

| Purity | Typically ≥85%[3] |

The Gateway: Activation of Arachidonic Acid

The journey of arachidonic acid within the cell begins with its activation to Arachidonoyl CoA. This indispensable first step is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[4][5][6][7] This enzymatic reaction is not merely a preparatory step; it is a critical regulatory point. By converting free arachidonic acid into its CoA ester, the cell effectively traps this lipophilic molecule intracellularly, preventing its passive diffusion across membranes and committing it to downstream metabolic pathways.[6]

Several ACSL isoforms exist, and they exhibit different substrate specificities and tissue distributions. Notably, specific synthetases show a preference for arachidonic acid, suggesting a dedicated mechanism for regulating its distinct biological roles.[8][9] The activity of these enzymes can dictate the size and accessibility of the Arachidonoyl CoA pool, thereby influencing the balance between pro-inflammatory signaling and incorporation into cellular membranes.

Caption: Experimental workflow for an in vitro Acyl-CoA Synthetase assay.

Representative Kinetic Data

The kinetic parameters of ACSLs can vary by tissue and species. Understanding these values is crucial for designing experiments with appropriate substrate concentrations.

| Enzyme Source | Substrate | Apparent Kₘ (µM) | Vₘₐₓ (nmol/min/mg protein) | Reference |

| Frog Retinal Membranes | Arachidonate | 40 | 13.3 | |

| [7] | Human Coronary Endothelial Cells | Arachidonate | ~20-25 | ~0.6 |

| [10] | Rat Aortic Endothelial Cells | Arachidonate | ~10-15 | ~0.2 |

| [10] |

Conclusion and Future Perspectives

Arachidonoyl CoA is far more than a passive intermediate; it is a dynamic metabolic hub that integrates nutritional status with complex signaling networks. Its synthesis and subsequent metabolism are tightly regulated, determining the cellular balance between energy production, membrane homeostasis, and the generation of potent bioactive lipids that drive inflammation and neurotransmission.

For professionals in drug development, the enzymes that metabolize Arachidonoyl CoA—the synthetases, transferases, and downstream COX/LOX pathways—represent a rich field of therapeutic targets. Mo[11][12]dulating the activity of a specific arachidonoyl-CoA synthetase, for instance, could offer a more nuanced approach to controlling inflammation than broad-spectrum COX inhibitors.

Future research will undoubtedly focus on elucidating the specific roles of different ACSL isoforms in health and disease, mapping the subcellular localization of Arachidonoyl CoA pools, and understanding how these pools are channeled to specific downstream pathways. A deeper comprehension of the intricate regulation at this metabolic crossroads will continue to unveil novel strategies for treating a wide array of human diseases, from cardiovascular and inflammatory disorders to cancer and neurological conditions.

References

-

Arachidonoyl coenzyme A lithium salt. MySkinRecipes. [Link]

-

Bradshaw, H. B., et al. (2009). The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways. BMC Biochemistry. [Link]

-

Arnold, C., et al. (2010). Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids. Journal of Biological Chemistry. [Link]

-

Reddy, T. S., & Bazan, N. G. (1987). Synthesis of Arachidonoyl Coenzyme A and Docosahexaenoyl Coenzyme A in Retina. Experimental Eye Research. [Link]

-

Lipid Metabolism, Lipid Disorders, Arachidonic Acid Metabolism – biochemistry. UW Pressbooks. [Link]

-

Schmid, P. C., et al. (1994). The ATP- and CoA-independent synthesis of arachidonoylethanolamide. A novel mechanism underlying the synthesis of the endogenous ligand of the cannabinoid receptor. Journal of Biological Chemistry. [Link]

-

Lister, M. D., et al. (1988). Icosanoid Production Can Be Decreased Without Alterations in Cellular Arachidonate Content or Enzyme Activities Required for Arachidonate Release and Icosanoid Synthesis. Journal of Biological Chemistry. [Link]

-

Laposata, M., et al. (1985). Fatty Acid Structural Requirements for Activity of arachidonoyl-CoA Synthetase. Journal of Biological Chemistry. [Link]

-

Arachidonic acid is a substrate for lipoxygenase and cyclooxygenases. ResearchGate. [Link]

-

McHugh, D., et al. (2008). In vitro synthesis of arachidonoyl amino acids by cytochrome c. Biochemical and Biophysical Research Communications. [Link]

-

Fahy, E., et al. (2022). Native chemical ligation approach to sensitively probe tissue acyl-CoA pools. Journal of Lipid Research. [Link]

-

Calder, P. C. (2010). Synthesis of eicosanoids from arachidonic acid. ResearchGate. [Link]

-

Understanding the Arachidonic Acid Pathway: The Body's Lipid Signaling Network. News-Medical.net. [Link]

-

Eicosanoid. Wikipedia. [Link]

-

Lipoxygenase substrates, linoleic, α-linolenic and arachidonic acid. ResearchGate. [Link]

-

Tong, W. G., et al. (2004). Lipoxygenase and cyclooxygenase metabolism: new insights in treatment and chemoprevention of pancreatic cancer. Molecular Cancer. [Link]

-

Spector, A. A., & Rapoport, S. I. (2000). Arachidonic acid as a bioactive molecule. Journal of Clinical Investigation. [Link]

-

Kulkarni, A. P., & G, P. (2015). Exploration of binding site pattern in arachidonic acid metabolizing enzymes, Cyclooxygenases and Lipoxygenases. BMC Research Notes. [Link]

-

Boughton-Smith, N. K., & Whittle, B. J. (1985). Biosynthesis of lipoxygenase and cyclo-oxygenase products from [14C]-arachidonic acid by human colonic mucosa. British Journal of Pharmacology. [Link]

-

Eicosanoids: Formation, Function, and Subclasses. YouTube. [Link]

-

Wilson, D. B., et al. (1985). Arachidonoyl-CoA synthetase. Separation from nonspecific acyl-CoA synthetase and distribution in various cells and tissues. Journal of Biological Chemistry. [Link]

-

Beta oxidation. Wikipedia. [Link]

-

Wang, B., et al. (2021). Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets. Signal Transduction and Targeted Therapy. [Link]

-

Reddy, T. S., & Bazan, N. G. (1987). Synthesis of arachidonoyl coenzyme A and docosahexaenoyl coenzyme A in retina. IOVS. [Link]

-

Ellis, B. A., et al. (2010). Acyl-CoA synthesis, lipid metabolism and lipotoxicity. Biochimica et Biophysica Acta. [Link]

-

Myers, R. B., et al. (2001). Inhibiting Long-Chain Fatty Acyl CoA Synthetase Does Not Increase Agonist-Induced Release of Arachidonate Metabolites from Human Endothelial Cells. Medical Science Monitor. [Link]

-

EnzyFluo™ Fatty Acyl-CoA Assay Kit. BioAssay Systems. [Link]

-

Prentki, M., et al. (2004). A Role for the Malonyl-CoA/Long-Chain Acyl-CoA Pathway of Lipid Signaling in the Regulation of Insulin Secretion in Response to Both Fuel and Nonfuel Stimuli. Diabetes. [Link]

-

Hu, S. S., et al. (2010). The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine. ResearchGate. [Link]

-

Black, E. J., et al. (2012). Insulin Signaling Regulates Fatty Acid Catabolism at the Level of CoA Activation. PLoS Genetics. [Link]

-

Arnold, C., et al. (2010). Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids. ResearchGate. [Link]

-

Metabolism | Fatty Acid Oxidation: Part 1. YouTube. [Link]

-

Bradshaw, H. B., et al. (2009). The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways. Research NCKU. [Link]

-

The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways. ResearchGate. [Link]

-

Wang, B., et al. (2021). Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets. PubMed. [Link]

Sources

- 1. CAS 188174-63-2: ARACHIDONOYL COENZYME A (C20:4) LITHIUM S… [cymitquimica.com]

- 2. Arachidonoyl coenzyme A lithium salt [myskinrecipes.com]

- 3. Arachidonoyl coenzyme A lithium salt | CAS 188174-63-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Synthesis of arachidonoyl coenzyme A and docosahexaenoyl coenzyme A in retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Icosanoid production can be decreased without alterations in cellular arachidonate content or enzyme activities required for arachidonate release and icosanoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JCI - Arachidonic acid as a bioactive molecule [jci.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Fatty acid structural requirements for activity of arachidonoyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arachidonoyl-CoA synthetase. Separation from nonspecific acyl-CoA synthetase and distribution in various cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Arachidonoyl CoA signaling in inflammatory response pathways

Topic: Arachidonoyl CoA Signaling in Inflammatory Response Pathways Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Metabolic Checkpoint of Inflammation

Arachidonoyl-CoA (AA-CoA) is not merely a transient metabolic intermediate; it is a decisive checkpoint in the inflammatory fate of a cell. While free Arachidonic Acid (AA) is the well-known precursor to eicosanoids (prostaglandins, leukotrienes), its thioesterified form, Arachidonoyl-CoA , governs the structural "priming" of cellular membranes and the susceptibility to ferroptosis —an iron-dependent form of regulated cell death increasingly linked to chronic inflammation and tissue damage.

This guide dissects the molecular mechanisms of AA-CoA signaling, its role as a gatekeeper in the Lands Cycle, and its emerging status as a high-value druggable target (via ACSL4 inhibition) for diseases ranging from Ischemia-Reperfusion Injury (IRI) to Inflammatory Bowel Disease (IBD).

Part 1: Molecular Mechanisms & Signaling Nodes

The "Push-Pull" Dynamic: The Lands Cycle

Inflammatory cells (macrophages, neutrophils) require rapid membrane remodeling to function. This is controlled by the Lands Cycle, a deacylation-reacylation system.[1]

-

The "Push" (PLA2): Cytosolic Phospholipase A2 (cPLA2) hydrolyzes the sn-2 position of phospholipids, releasing free AA. This free AA is the substrate for COX/LOX enzymes to create pro-inflammatory mediators.

-

The "Pull" (ACSL4/LPCAT3): To resolve inflammation or maintain membrane integrity, free AA must be re-incorporated. Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) is the specific enzyme that ligates Coenzyme A to AA, generating Arachidonoyl-CoA .

-

The Integration: AA-CoA is then utilized by LPCAT3 (Lysophosphatidylcholine Acyltransferase 3) to esterify AA into phosphatidylethanolamine (PE) and phosphatidylcholine (PC) membranes.

Critical Insight: High levels of AA-CoA indicate active membrane remodeling. However, an overabundance of AA-containing phospholipids (specifically PE-AA) sensitizes the cell to lipid peroxidation.

The Ferroptosis Gateway

The most significant signaling role of AA-CoA is its function as the obligate precursor for ferroptosis.

-

Activation: ACSL4 converts free AA

AA-CoA . -

Incorporation: LPCAT3 uses AA-CoA to generate PE-AA (AA-containing Phosphatidylethanolamine).

-

Oxidation: ALOX15 (15-Lipoxygenase) oxidizes PE-AA

PE-AA-OOH (Lipid Hydroperoxide). -

Death: If GPX4 (Glutathione Peroxidase 4) cannot reduce these hydroperoxides, catastrophic membrane damage and cell death occur.

Therapeutic Implication: Inhibiting ACSL4 prevents the formation of AA-CoA, thereby depleting the membrane of the specific substrates required for ferroptosis. This "starves" the lipid peroxidation process without affecting other essential fatty acid metabolism.

Direct Allosteric Signaling

Beyond its metabolic fate, AA-CoA (and similar long-chain acyl-CoAs) acts as an allosteric modulator:

-

AMPK Activation: Binds to the

-subunit of AMPK, allosterically activating it to promote fatty acid oxidation (a negative feedback loop). -

Mitochondrial Transport: AA-CoA inhibits the mitochondrial inner membrane anion-conducting channel (IMAC) and regulates the Adenine Nucleotide Translocator (ANT), linking lipid status to mitochondrial respiration.

Part 2: Visualizing the Pathway

The following diagram illustrates the central role of ACSL4 and AA-CoA in gating the decision between membrane remodeling (Lands Cycle) and Ferroptosis.

Caption: The ACSL4-driven "Ferroptosis Gateway." AA-CoA is the obligate intermediate for incorporating Arachidonic Acid into membranes, priming them for lipid peroxidation.

Part 3: Experimental Methodologies

To study this pathway rigorously, one must quantify the intermediate (AA-CoA) and validate the enzymatic activity of ACSL4.

LC-MS/MS Quantitation of Arachidonoyl-CoA

Direct measurement of acyl-CoAs is challenging due to their polarity and instability.

Protocol:

-

Extraction:

-

Lyse cells (e.g.,

cells) in cold 100 mM KH₂PO₄ (pH 4.9) . -

Add internal standard (e.g., Heptadecanoyl-CoA , C17-CoA).

-

Add extraction solvent: Isopropanol:Acetonitrile:Methanol (1:1:1) .

-

Vortex, sonicate (30s), and centrifuge (16,000 x g, 10 min, 4°C).

-

Collect supernatant. Crucial: Do not evaporate to dryness, as acyl-CoAs adhere to glass/plastic. Inject directly or dilute in mobile phase.

-

-

Chromatography (UHPLC):

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

-

Mobile Phase A: 15 mM Ammonium Hydroxide in Water (pH 10.5).

-

Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.

-

Note: High pH is essential for peak shape and ionization of CoA esters.

-

-

Mass Spectrometry (MRM Mode):

-

Ionization: ESI Positive Mode (Acyl-CoAs fragment well in + mode).

-

Transition for AA-CoA: Precursor

-

Target Mass: Arachidonoyl-CoA (C20:4) MW ≈ 1031. Monitor

(pantetheine fragment) or neutral loss scan.

-

ACSL4 Activity Assay (Indirect)

Since isolating AA-CoA is difficult in high-throughput, measure the consumption of free AA or the production of AMP.

-

Reaction Mix: Tris-HCl (pH 8.0), MgCl₂, ATP, DTT, Triton X-100, and [1-14C]-Arachidonic Acid .

-

Enzyme Source: Recombinant human ACSL4 or immunoprecipitated lysate.

-

Procedure: Incubate at 37°C for 10-30 mins. Stop reaction with Dole’s reagent (Isopropanol:Heptane:H2SO4).

-

Separation: The organic phase contains unreacted free AA. The aqueous phase contains the formed Acyl-CoA . Count the aqueous phase via scintillation.

Part 4: Drug Development & Therapeutic Targets

Targeting the ACSL4/AA-CoA axis offers a precision medicine approach to inflammatory diseases, specifically by blocking ferroptosis without broadly suppressing immune function (unlike corticosteroids).

Key Inhibitors

| Compound | Mechanism | Specificity | Application |

| PRGL493 | Direct ACSL4 Inhibition | High (vs. ACSL1/3) | Inflammatory Bowel Disease (IBD), Fibrosis |

| AS-252424 | Binds Gln464 of ACSL4 | High | Ischemia-Reperfusion Injury (Kidney/Liver) |

| LIBX-A403 | Benzofuran derivative | Ultra-potent ( | Neurodegeneration, Ferroptosis blockade |

| Rosiglitazone | PPAR | Low (Off-target) | Type 2 Diabetes (Historical) |

Strategic Considerations

-

Safety: ACSL4 knockout mice are viable, suggesting that specific inhibition is safe. However, complete blockade may affect steroidogenesis in specific tissues (adrenals/gonads) where AA-CoA is a precursor for cholesterol transport.

-

Biomarkers: Efficacy of ACSL4 inhibitors can be monitored by measuring the ratio of PE-AA to PE-OA (Oleic Acid) in plasma or tissue biopsies via Lipidomics. A drop in PE-AA correlates with ferroptosis resistance.

References

-

ACSL4 dictates ferroptosis sensitivity by shaping cellular lipid composition.

- Source: N

-

URL:[Link]

-

Identification of a targeted ACSL4 inhibitor to treat ferroptosis-rel

- Source: Science Advances

-

URL:[Link]

-

Discovery of Potent Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) Inhibitors with Antiferroptotic Properties.

-

Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain.

-

New appreciation for an old pathway: the Lands Cycle moves into new arenas in health and disease.

- Source: Biochemical Society Transactions

-

URL:[Link]

-

Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms.

- Source: N

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Potent Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) Inhibitors with Antiferroptotic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Arachidonic acid and ion channels: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]

Substrate Specificity of Lysophospholipid Acyltransferases for Arachidonoyl CoA: Mechanistic Insights and Experimental Protocols

Topic: Substrate Specificity of Lysophospholipid Acyltransferases for Arachidonoyl CoA Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The incorporation of Arachidonic Acid (AA, 20:4n-6) into membrane phospholipids is a critical determinant of cellular signaling, membrane fluidity, and ferroptotic susceptibility. Unlike de novo synthesis (Kennedy pathway), which produces phospholipids with diverse acyl chains, the Lands Cycle (remodeling pathway) ensures the high-fidelity enrichment of AA at the sn-2 position of glycerophospholipids.

This guide focuses on the two primary enzymes responsible for this specificity: LPCAT3 (Lysophosphatidylcholine Acyltransferase 3) and MBOAT7 (Membrane Bound O-Acyltransferase 7). It details the structural mechanisms governing their selectivity for Arachidonoyl-CoA (AA-CoA) and provides a validated "Dual Substrate Choice" assay protocol to measure this specificity in a drug discovery context.

Mechanistic Foundations: The Structural Basis of Specificity[1]

The selectivity for AA-CoA is not merely kinetic but structurally encoded within the transmembrane domains of these enzymes.

The Lands Cycle and AA Incorporation

The Lands cycle involves the deacylation of a phospholipid by Phospholipase A2 (PLA2) to form a lysophospholipid (LPL), followed by reacylation by a Lysophospholipid Acyltransferase (LPLAT).[1]

Figure 1: The Lands Cycle remodeling pathway focusing on the incorporation of Arachidonic Acid.

Enzyme-Specific Mechanisms

| Feature | LPCAT3 (MBOAT5) | MBOAT7 (LPIAT1) |

| Primary Substrate | Lyso-PC, Lyso-PE | Lyso-PI |

| Acyl-CoA Preference | Polyunsaturated (18:2, 20:4) | Highly Specific for Arachidonoyl-CoA (20:4) |

| Structural Architecture | T-Shaped Reaction Chamber | Twisted Transmembrane Tunnel |

| Selectivity Mechanism | Side Pocket Expansion: A hydrophobic pocket adjacent to the vertical tunnel expands to accommodate the bulky | Gating Helix: TM1 and TM2 form a lateral gate. A cytosolic side pocket specifically fits the kinked structure of AA-CoA. |

| Physiological Role | Membrane fluidity, VLDL secretion, Ferroptosis sensitization | PI signaling, Cortical lamination, NASH protection |

Key Insight: Structural studies (Cryo-EM) reveal that both enzymes utilize a "side pocket" strategy. The tunnel for the acyl-CoA donor is not a simple cylinder; it possesses a lateral cavity that sterically excludes rigid saturated chains while energetically stabilizing the curved conformation of arachidonate.

Experimental Methodologies

To accurately determine substrate specificity, single-substrate assays are insufficient as they fail to capture competitive dynamics. The Dual Substrate Choice Assay is the gold standard for defining LPLAT specificity.

Protocol: Dual Substrate Choice Assay

This protocol measures the enzyme's intrinsic preference when presented with a physiological mixture of acyl-CoA donors and lysophospholipid acceptors.

Reagents & Equipment

-

Enzyme Source: Microsomes (50 µg protein) from overexpression systems (HEK293/Sf9) or tissue homogenates.

-

Acyl-CoA Mixture (Equimolar 5 µM each): 16:0-CoA, 18:0-CoA, 18:1-CoA, 18:2-CoA, 20:4-CoA , 22:6-CoA.

-

LPL Acceptor Mixture (Equimolar 5 µM each): 16:0-LPC, 18:0-LPE, 18:0-LPI, 18:0-LPS.

-

Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mg/mL fatty acid-free BSA.

-

Stop Solution: Chloroform:Methanol (2:1 v/v).

Step-by-Step Workflow

-

Preparation:

-

Sonicate LPL lipid stocks in assay buffer to form uniform micelles.

-

Prepare the Acyl-CoA master mix in ice-cold buffer immediately before use (Acyl-CoAs are unstable).

-

-

Reaction Initiation:

-

Pre-incubate microsomes (10-50 µg) in buffer for 2 min at 37°C.

-

Add the LPL Mixture and Acyl-CoA Mixture simultaneously to start the reaction.

-

Critical Control: Include a "No Enzyme" blank to account for non-enzymatic transacylation.

-

-

Incubation:

-

Incubate at 37°C for 5-10 minutes .

-

Note: Time must be optimized to remain within the linear range (<15% substrate consumption) to prevent substrate depletion from skewing specificity results.

-

-

Lipid Extraction (Bligh & Dyer):

-

Stop reaction by adding 300 µL Chloroform:Methanol (1:2).

-

Add internal standards (e.g., d31-16:0/18:1-PC).

-

Vortex vigorously for 1 min.

-

Add 100 µL Chloroform and 100 µL water to induce phase separation.

-

Centrifuge (3000 x g, 5 min). Collect the lower organic phase.

-

-

Analysis:

-

Dry organic phase under nitrogen. Reconstitute in Methanol/Chloroform (9:1).

-

Analyze via LC-MS/MS (Targeted MRM mode).

-

Figure 2: Dual Substrate Choice Assay Workflow.

Data Analysis & Interpretation

Calculating Specificity

Specificity is not just

Formula for Specificity Index (SI):

Representative Data Patterns

| Enzyme | Dominant Product in Choice Assay | Interpretation |

| LPCAT3 | 16:0/20:4-PC & 16:0/18:2-PC | Broad specificity for polyunsaturated chains (PUFAs). Accepts both Linoleate and Arachidonate. |

| MBOAT7 | 18:0/20:4-PI | Strict specificity. Almost exclusive incorporation of AA into PI. Very low activity with 18:1 or 18:2. |

| LPCAT1 | 16:0/16:0-PC | Prefers saturated acyl-CoAs (Lung surfactant synthesis). |

Therapeutic Implications

Understanding LPLAT specificity is crucial for modern drug development:

-

Ferroptosis Induction (Cancer Therapy):

-

Ferroptosis is driven by the peroxidation of PUFA-PLs (specifically PE-AA and PC-AA).

-

Strategy: Overexpression or activation of LPCAT3 increases membrane AA content, sensitizing cancer cells to ferroptosis inducers (e.g., RSL3, Erastin).

-

-

Anti-Inflammatory Targets:

-

Cytosolic PLA2 (cPLA2) cleaves AA from phospholipids to generate eicosanoids (prostaglandins/leukotrienes).

-

Strategy: Inhibiting MBOAT7 or LPCAT3 reduces the "recharging" of the membrane AA pool, potentially dampening the inflammatory response over time.

-

-

Metabolic Liver Disease (MASH/NAFLD):

-

The MBOAT7 rs641738 variant is a major genetic risk factor for liver cirrhosis.

-

Mechanism: Loss of MBOAT7 function leads to a depletion of AA-PI, causing compensatory accumulation of saturated PI and cytosolic triglycerides, driving fibrosis.

-

References

-

Hishikawa, D., et al. (2008). Discovery of a lysophospholipid acyltransferase family essential for membrane asymmetry and diversity. Proceedings of the National Academy of Sciences, 105(8), 2830–2835. Link

-

Gijón, M. A., et al. (2008). Lysophospholipid acyltransferases and arachidonate recycling in human neutrophils. Journal of Biological Chemistry, 283(44), 30235–30245. Link

-

Wang, Y., et al. (2021). The structural basis for the phospholipid remodeling by lysophosphatidylcholine acyltransferase 3.[2][3][4][5] Nature Communications, 12, 6931. Link

-

Caddeo, A., et al. (2021). The structure of phosphatidylinositol remodeling MBOAT7 reveals its catalytic mechanism and enables inhibitor identification.[6][7] Nature Communications, 14, 3533.[8] Link

-

Shindou, H., & Shimizu, T. (2009). Acyl-CoA:Lysophospholipid Acyltransferases.[1][9][10][11][12][13] Journal of Biological Chemistry, 284(1), 1–5.[13] Link

-

Rong, X., et al. (2015). Lpcat3-dependent production of arachidonoyl phospholipids is a key determinant of triglyceride secretion. eLife, 4, e06557. Link

Sources

- 1. uniprot.org [uniprot.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. The structural basis for the phospholipid remodeling by lysophosphatidylcholine acyltransferase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The structure of phosphatidylinositol remodeling MBOAT7 reveals its catalytic mechanism and enables inhibitor identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lysophospholipid acyltransferases and arachidonate recycling in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Coenzyme A-mediated arachidonic acid transacylation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Methodological & Application

High-Integrity Preparation of Arachidonoyl CoA Stock Solutions for Enzymatic Assays

Abstract & Strategic Importance

Arachidonoyl Coenzyme A (C20:4-CoA) is a pivotal intermediate in lipid metabolism, serving as a substrate for acyltransferases (e.g., LPCAT3, DGAT), thioesterases, and

Inconsistent stock preparation is a primary source of assay variability (

Chemical Challenges & Mechanistic Insight

To handle Arachidonoyl CoA effectively, one must understand the competing degradation pathways.

| Feature | Vulnerability | Cause | Prevention Strategy |

| Thioester Bond | Hydrolysis | Nucleophilic attack by | Maintain stock pH at 5.0 – 6.0 (slightly acidic).[1] |

| Arachidonyl Tail | Peroxidation | Free radical attack on bis-allylic carbons | Strict anaerobic handling (Argon/Nitrogen purge).[1] |

| Amphipathic Nature | Micelle Formation | Concentration > CMC (Critical Micelle Conc.) | Use BSA in assays (not stocks) to buffer free monomer conc. |

| Hygroscopicity | Concentration Error | Powder absorbs atmospheric water | Do not rely on weight. Quantify by UV absorbance.[2] |

Expert Insight: The CMC Factor

Critical Note: The Critical Micelle Concentration (CMC) of long-chain acyl-CoAs is low (

).[1] A standard stock solution (e.g., 1-5 mM) is always a micellar solution.[1] This is chemically stable, but when you dilute it into your assay, the kinetics will depend on the monomer-micelle equilibrium.[1] Always vortex stock solutions gently to ensure micelle homogeneity before aliquoting.

Materials & Reagents

-

Arachidonoyl CoA (Lithium or Ammonium Salt): High purity (>95%).[1]

-

Solvent (Choice is Critical):

-

Gas: Argon or Nitrogen (High purity grade).

-

Equipment: UV-Vis Spectrophotometer (Quartz cuvette), microcentrifuge tubes (low-binding preferred).

Protocol: Preparation of Stock Solution

Phase 1: Reconstitution[1]

-

Equilibrate: Allow the vial of Arachidonoyl CoA powder to warm to room temperature before opening to prevent water condensation.

-

Solvent Addition: Add the calculated volume of 10 mM Sodium Acetate (pH 6.0) to achieve a target concentration of 1 mM to 5 mM .

-

Why pH 6.0? The thioester bond half-life is significantly longer at pH 5-6 than at pH 7.5.[1]

-

-

Dissolution: Do NOT vortex vigorously. The solution will foam due to surfactant properties. Swirl gently or pipette up and down slowly.

-

Visual Check: The solution should be clear and colorless. If cloudy, micellar aggregates are large; warm slightly (to 25°C) and swirl.

-

Phase 2: Concentration Verification (Mandatory)

Never assume the mass on the commercial vial label is 100% accurate due to hydration salts.

-

Dilution: Prepare a 1:50 or 1:100 dilution of your stock in 100 mM Potassium Phosphate buffer (pH 7.0) for the measurement.

-

Blanking: Blank the spectrophotometer with the Phosphate buffer.

-

Measurement: Measure Absorbance at 260 nm (

) . -

Calculation: Use the molar extinction coefficient (

) for the Adenine moiety of CoA.-

(or

-

(or

Phase 3: Aliquoting & Storage[1]

-

Aliquot: Dispense into single-use aliquots (e.g., 20-50

L) to avoid freeze-thaw cycles. -

Inert Gas Overlay: Gently blow Argon or Nitrogen into the tube headspace for 2-3 seconds to displace oxygen. Cap immediately.

-

Flash Freeze: Freeze in liquid nitrogen or dry ice/ethanol bath.

-

Store: -80°C. Stability: >6 months if kept frozen and under Argon.

Visualizing the Workflow & Stability Logic

Diagram 1: Preparation Workflow

This flowchart outlines the critical decision points and handling steps to prevent degradation.

Caption: Step-by-step workflow emphasizing gentle handling and oxidation prevention.

Diagram 2: Degradation Pathways

Understanding why the protocol is strict helps ensure compliance.

Caption: The two primary degradation routes: pH-driven hydrolysis and oxygen-driven peroxidation.[1]

Troubleshooting & FAQ

Q: Can I dissolve the stock in Ethanol or DMSO?

-

A: While Arachidonic Acid is soluble in ethanol, Arachidonoyl CoA is an amphipathic salt. It is best dissolved in aqueous buffers. Organic solvents may precipitate the salt or interfere with sensitive enzymes in the assay. If you must use organics, ensure the final assay concentration of solvent is <1%.

Q: My stock solution is cloudy. Is it ruined?

-

A: Not necessarily. At 5 mM, Arachidonoyl CoA forms micelles. If the temperature is low, these can aggregate. Warm the tube in your hand (approx 30°C) and swirl gently. If it clears, it is usable.[1] If particulates remain, the lipid may have oxidized and polymerized; discard it.

Q: Why is the

-

A: A pure Acyl-CoA should have an

ratio of approximately 0.5 – 0.[1]6. The thioester bond absorbs at 232 nm. If hydrolysis occurs, the

References

-

Sigma-Aldrich. Arachidonoyl coenzyme A lithium salt Product Information. Retrieved from [1]

-

Avanti Polar Lipids. Lipid Preparation and Handling Guidelines. Retrieved from

-

Constantinides, P. P., & Steim, J. M. (1985). Physical properties of fatty acyl-CoA.[1] Critical micelle concentrations and micellar size and shape.[4][5] Journal of Biological Chemistry, 260(12), 7573–7580.[1]

-

Bio-Synthesis Inc. Coenzyme A and Acyl-CoA Derivatives: Stability and Handling. Retrieved from

Sources

Application Note: Kinetic Characterization of Acyl-CoA Thioesterase (ACOT) Activity

Introduction & Physiological Context[1]

Acyl-CoA thioesterases (ACOTs) are a superfamily of enzymes that catalyze the hydrolysis of fatty acyl-CoA esters into free fatty acids (FFAs) and Coenzyme A (CoA-SH).[1] This reaction is a critical regulatory node in lipid metabolism, influencing beta-oxidation flux, ligand generation for nuclear receptors (e.g., PPARs), and the maintenance of the intracellular free CoA pool.

The Reaction:

While simple in stoichiometry, the in vitro characterization of ACOTs is fraught with technical pitfalls, primarily due to the amphipathic nature of long-chain acyl-CoA substrates which form micelles, and the high susceptibility of the thioester bond to non-enzymatic hydrolysis. This guide provides a robust, self-validating protocol for measuring ACOT activity, emphasizing kinetic accuracy and troubleshooting.

Assay Principles & Mechanisms

We employ two distinct detection modalities based on the quantification of the released Coenzyme A (CoA-SH) thiol group.

A. The Gold Standard: Ellman’s Reagent (DTNB)

For general kinetic characterization (

B. High-Sensitivity Alternative: CPM Fluorescence

For low-activity enzymes or ultra-low substrate concentrations (below detection limits of absorbance), we utilize 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM). CPM is non-fluorescent until it forms a thioether bond with CoA-SH, yielding a highly fluorescent product (Ex: 384 nm / Em: 470 nm).

Visualizing the Assay Logic

Caption: Figure 1. Dual-modality detection workflow. The core enzymatic product (CoA-SH) is detected via colorimetric (DTNB) or fluorometric (CPM) derivatization.

Critical Reagent Handling (The "Senior Scientist" Insight)

Before pipetting, you must address three specific sources of experimental error common in lipid enzymology.

The Micelle Trap (Substrate Kinetics)

Long-chain acyl-CoAs (e.g., Palmitoyl-CoA, C16) act as detergents. They form micelles at the Critical Micelle Concentration (CMC).[2][3]

-

The Risk: ACOT kinetics often change drastically above the CMC. Some ACOTs are active only on monomers, others only on micelles.

-

The Fix: Know your CMC. For Palmitoyl-CoA in phosphate buffer, CMC is

. In the presence of BSA, this shifts higher. -

Validation: Always run a substrate curve from

to

Thiol Contamination

Commercially purified enzymes are often stored in buffers containing DTT or

-

The Risk: These reducing agents react instantly with DTNB/CPM, saturating the detector before the assay begins.

-

The Fix: You must desalt the enzyme using a spin column (e.g., Zeba Spin, PD-10) equilibrated in assay buffer immediately prior to use.

Spontaneous Hydrolysis

Acyl-CoA thioester bonds are labile at alkaline pH.

-

The Risk: High background rates that mask enzymatic activity.

-

The Fix: Maintain pH between 7.0 and 7.5. Avoid pH > 8.[4]0. Always run a "No Enzyme" blank.

Protocol A: Continuous Spectrophotometric Assay (DTNB)

Application: Standard kinetic profiling and specific activity determination.[5]

Materials

-

Assay Buffer: 100 mM HEPES or Potassium Phosphate, pH 7.5, 1 mM EDTA (to chelate heavy metals that oxidize thiols).

-

DTNB Stock: 10 mM in 100 mM Potassium Phosphate pH 7.[5]0. Store at -20°C in dark.

-

Substrate: Palmitoyl-CoA (or specific chain length of interest). Prepare 2 mM stock in 10 mM MES buffer (pH 6.0) to maximize stability.

-

Enzyme: Desalted recombinant ACOT.

Step-by-Step Procedure

-

Blanking: Set spectrophotometer to 412 nm (kinetic mode). Temperature: 25°C or 37°C (keep constant).

-

Reaction Mix Prep (per well/cuvette):

-

Buffer: To final volume (e.g., 180 µL)

-

DTNB: Final concentration 200 µM (e.g., 4 µL of 10 mM stock).

-

Substrate: Variable (e.g., 10 µM final).

-

-

Baseline Reading (Critical): Incubate the mixture (Buffer + DTNB + Substrate) for 2 minutes without enzyme. Measure absorbance.[6][5][7][8][9]

-

Why? This establishes the rate of non-enzymatic hydrolysis.

-

-

Initiation: Add Enzyme (e.g., 10 µL) to initiate reaction. Mix rapidly (pipette up/down).

-

Measurement: Monitor

for 5–10 minutes. -

Calculation:

[7]- (at pH 7.5).

Protocol B: High-Sensitivity Fluorescent Assay (CPM)

Application: Low enzyme concentrations, high-throughput screening (HTS), or when substrate cost is prohibitive.

Materials

-

CPM Reagent: 5 mM in DMSO. (Light sensitive).

-

Stop Solution: 1% Triton X-100 in Assay Buffer (helps solubilize the hydrophobic CPM adduct).

Step-by-Step Procedure

-

Reaction Setup: Mix Enzyme and Buffer in a black 96-well plate.

-

Initiation: Add Acyl-CoA substrate.

-

Incubation: Incubate at 37°C for desired time (e.g., 15 min).

-

Detection: Add CPM reagent (final conc. 25 µM).

-

Development: Incubate for 10 minutes in the dark.

-

Read: Fluorescence Plate Reader. Ex: 384 nm, Em: 470 nm.

-

Quantification: Must use a CoA-SH standard curve (0 – 10 µM) prepared under identical conditions.

Data Analysis & Visualization

Kinetic Parameters

For monomeric substrates, fit data to the Michaelis-Menten equation. For substrates forming micelles, data often requires the Hill equation or a sum-of-rates model (monomer rate + micelle rate).

| Parameter | Definition | Calculation Note |

| Initial Velocity | Slope of the linear portion of Abs vs Time. | |

| Michaelis Constant | Substrate conc. at | |

| Turnover Number |

Experimental Workflow Diagram

Caption: Figure 2.[8] Step-by-step decision tree for ACOT activity analysis.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Instant Color/Fluorescence | Thiol contamination (DTT) in enzyme stock. | Critical: Pass enzyme through a PD-10 desalting column or dialyze against assay buffer. |

| High Background Rate | pH > 8.0 or old substrate stock. | Adjust pH to 7.2–7.5. Prepare fresh Acyl-CoA from powder. |

| Non-Linear Kinetics | Substrate depletion or product inhibition. | Use less enzyme. Ensure |

| Lag Phase | Hysteresis or temperature equilibration. | Pre-incubate enzyme and buffer at assay temperature for 5 mins before adding substrate. |

References

-

Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. Link

-

Hunt, M. C., et al. (2005). A fluorescence-based microplate assay for the determination of acyl-CoA thioesterase activity. Analytical Biochemistry, 340(1), 189-192. (Describes the CPM method). Link

-

Tillander, V., et al. (2017). Acyl-CoA thioesterases: ACOT enzymes as auxiliary pathways for cellular lipid metabolism. Progress in Lipid Research, 66, 44-64. Link

-

Thermo Fisher Scientific. (n.d.). Ellman’s Reagent (DTNB) User Guide. Link

-

Biotium. (n.d.). CPM Thiol Detection Reagent Protocol. Link

Sources

- 1. Thioesterase superfamily member 2 (Them2)/acyl-CoA thioesterase 13 (Acot13): a homotetrameric hotdog fold thioesterase with selectivity for long-chain fatty acyl-CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. tegewa.de [tegewa.de]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. broadpharm.com [broadpharm.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Determination of Arachidonoyl CoA Critical Micelle Concentration (CMC)

Abstract

Arachidonoyl Coenzyme A (C20:4-CoA) is a central intermediate in lipid signaling and remodeling (Lands cycle).[1] However, its amphiphilic nature leads to micelle formation at low micromolar concentrations, creating kinetic artifacts in enzymatic assays (e.g., acyltransferases, synthetases). This guide provides a definitive, self-validating protocol for determining the Critical Micelle Concentration (CMC) of Arachidonoyl CoA using 1-Anilinonaphthalene-8-Sulfonic Acid (ANS) fluorescence.[1] Unlike classical surface tension methods, this protocol minimizes sample consumption and accounts for the oxidative instability of the polyunsaturated arachidonate tail.

Part 1: Scientific Foundation & Mechanistic Logic

The Amphiphilic Challenge

Arachidonoyl CoA consists of a highly hydrophilic Adenosine 3',5'-diphosphate headgroup and a hydrophobic arachidonic acid tail. In aqueous solution, it exists in equilibrium between monomers and micelles.

-

Below CMC: Monomers behave as standard substrates with Michaelis-Menten kinetics.[1]

-

Above CMC: Micelles form, altering the accessible surface area. Enzymes may display "surface dilution" kinetics or be inhibited by the detergent-like properties of the micelles.

Why ANS Fluorescence?

Surface tension measurements (Wilhelmy plate) require large volumes (>1 mL) of expensive substrate. Conductivity is insensitive at low concentrations.[1] The Solution: ANS is a "turn-on" fluorescent probe.[1] It is weakly fluorescent in aqueous polar environments but becomes highly fluorescent (quantum yield increases) when it binds to the hydrophobic core of forming micelles. The inflection point of fluorescence intensity vs. concentration precisely marks the CMC.

The Arachidonoyl Specificity (Oxidation Risk)

Unlike saturated Palmitoyl-CoA, Arachidonoyl CoA contains four cis double bonds.[1] It is highly susceptible to:

-

Peroxidation: Leading to chain cleavage and alteration of hydrophobicity (changing the CMC).

-

Hydrolysis: Breaking the thioester bond, releasing free CoA (non-micellar) and fatty acid (different CMC).

Part 2: Workflow Visualization

The following diagram outlines the logical flow of the determination process, highlighting critical "Go/No-Go" validation steps.

Caption: Operational workflow for CMC determination. The critical validation step (Decision1) prevents the generation of false data from hydrolyzed substrates.

Part 3: Pre-Assay Validation (Self-Validating System)[1]

Do not proceed without verifying the integrity of the thioester bond. Commercial lyophilized powders can hydrolyze during storage.[1]

Concentration & Integrity Check

Acyl-CoAs have two distinct chromophores:[1]

Protocol:

-

Dilute a small aliquot of stock Arachidonoyl CoA (e.g., 2 µL) into 100 µL of 100 mM Potassium Phosphate buffer (pH 7.0). Note: Tris buffers absorb at low UV; phosphate is preferred for quantification.

-

Measure Absorbance at 232 nm and 260 nm.[1]

-

Calculate Ratio:

.-

Target:

. -

Failure Mode: If

, significant hydrolysis has occurred (loss of thioester signal). Discard the stock.

-

Part 4: Detailed Experimental Protocol

Reagents

-

Buffer: 10 mM HEPES, pH 7.4.

-

Probe: 1-Anilinonaphthalene-8-Sulfonic Acid (ANS) (Ammonium salt).[1]

-

Stock: 10 mM in DMSO (store in dark).

-

-

Arachidonoyl CoA Stock: 1-2 mM in 10 mM HEPES (pH 6.0).[1] Slightly acidic pH stabilizes the thioester bond.

The Titration (Step-by-Step)

This protocol uses a "fixed probe, variable lipid" approach in a quartz cuvette or black 96-well plate.[1]

Setup:

-

Prepare Assay Buffer: Add ANS to the degassed HEPES buffer to a final concentration of 2 µM .

-

Why 2 µM? High enough for signal, low enough to minimize perturbation of the micelle equilibrium.

-

-

Blank Reading: Measure fluorescence of the Assay Buffer alone.

-

Excitation: 375 nm

-

Emission: 480 nm

-

-

Titration Loop: Perform sequential additions of Arachidonoyl CoA to the cuvette/well.

-

Range: Target 1 µM to 60 µM final concentration.

-

Increments: 1, 2, 4, 6, 8, 10, 12, 15, 20, 25, 30, 40, 50, 60 µM.

-

-

Equilibration: After each addition, mix gently (pipette up/down, do not vortex aggressively to avoid oxidation) and incubate for 2 minutes at 25°C (or physiological 37°C).

-

Read: Record fluorescence intensity (

) at 480 nm.

Data Table Template

Organize your data as follows:

| Step | Vol. Acyl-CoA Added (µL) | Final Conc. (µM) | Log[Conc] | Fluorescence (RFU) | Corrected RFU* |

| 1 | 0 | 0 | - | 50 (Baseline) | 0 |

| 2 | 1 | 1.0 | 0.00 | 55 | 5 |

| ... | ... | ... | ... | ... | ...[1] |

| Break | ... | CMC Region | ... | Sharp Rise | ... |

| 10 | ... | 50.0 | 1.70 | 2500 | 2450 |

*Corrected RFU = (Measured RFU - Blank RFU) * Dilution Factor[1]

Part 5: Data Analysis & Breakpoint Determination

The Intersection Method

The CMC is not a single point but a narrow concentration range. To define it mathematically:

-

Plot: X-axis = Log[Arachidonoyl CoA Concentration] (µM).[1] Y-axis = Fluorescence Intensity.[1]

-

Observe Two Regressions:

-

Calculate: Perform linear regression on both regions. The CMC is the X-value where these two lines intersect.

Physical Interpretation Diagram

Caption: Mechanism of detection. Below CMC, ANS is free and quenched. Above CMC, ANS intercalates into the hydrophobic micellar core, increasing quantum yield.

Part 6: Expected Results & Troubleshooting

Expected Values

-

Low Ionic Strength (10 mM HEPES): CMC

.[1] -

Physiological Ionic Strength (150 mM KCl): CMC

.[1]-

Note: Salt screens the repulsion between the negative phosphate groups on the CoA head, facilitating micelle formation at lower concentrations.

-

Troubleshooting Guide

-

Issue: No sharp breakpoint observed.

-

Cause: Substrate hydrolysis (free CoA does not micellize).[1]

-

Fix: Re-run the A232/A260 validation.

-

-

Issue: Signal decreases at high concentration.

-

Issue: High background fluorescence.

References

-

Powell, G. L., et al. (1985).[1] "Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape."[2][3] Journal of Biological Chemistry.

-

Constantinides, P. P., & Steim, J. M. (1985).[1] "Critical micelle concentrations of palmitoyl-CoA." Journal of Biological Chemistry.

-

Avanti Polar Lipids. (n.d.). "Critical Micelle Concentrations (CMCs) Technical Data." Avanti Polar Lipids Technical Support.

-

Lipid Maps. (2023). "Structure and properties of Arachidonoyl Coenzyme A." Lipid Maps Structure Database.

-

De Meis, L., et al. (2006).[1] "Acyl-CoA-binding protein (ACBP) and the handling of fatty acyl-CoA esters." Journal of Biological Chemistry. (General reference for Acyl-CoA handling).[1]

Sources

Methods for incorporating Arachidonoyl CoA into liposomes

Application Note: Strategies for the Stable Incorporation of Arachidonoyl Coenzyme A into Liposomal Systems

Executive Summary

Arachidonoyl Coenzyme A (ACoA) is a pivotal intermediate in lipid metabolism and cell signaling, serving as the primary substrate for acyltransferases (e.g., LPCAT) in the Lands Cycle . Incorporating ACoA into liposomes allows researchers to study membrane-bound enzyme kinetics, lipid remodeling, and acyl-CoA partitioning dynamics in a controlled environment.

However, ACoA presents unique challenges: it is an amphiphilic thioester prone to hydrolysis at alkaline pH and oxidation due to its tetra-cis-unsaturated tail (C20:4). This guide provides two validated protocols—Modified Thin-Film Hydration and Spontaneous Post-Insertion —designed to maximize incorporation efficiency while preserving the labile thioester bond.

Scientific Background & Pre-Formulation Considerations

The Physicochemical Challenge

ACoA is not a standard phospholipid. It behaves as a single-chain amphiphile with detergent-like properties.

-

Critical Micelle Concentration (CMC): ACoA forms micelles at low concentrations (~5–15 µM depending on ionic strength). Above this limit, it may solubilize liposomes rather than insert into them.

-

Solubility: The CoA headgroup is large, polar, and charged (3 phosphates), making it insoluble in non-polar solvents (e.g., hexane, pure chloroform) but soluble in water and methanol.

-

Stability: The thioester bond is thermodynamically unstable. Hydrolysis releases free Coenzyme A (CoASH) and Arachidonic Acid.

The Lands Cycle Context

Understanding the biological context helps in experimental design. ACoA is the donor molecule for re-acylating lysophospholipids.

Figure 1: The Lands Cycle. ACoA acts as the acyl donor for LPCAT to convert Lyso-PC back to PC. Liposomes mimicking this cycle must contain accessible ACoA.

Critical Pre-Formulation Checklist

| Parameter | Requirement | Rationale |

| pH Control | pH 6.0 – 6.5 | The thioester bond is susceptible to nucleophilic attack by OH⁻. Avoid pH > 7.5. |

| Antioxidants | BHT (0.02 mol%) | The arachidonyl tail has 4 double bonds, highly prone to peroxidation. |

| Solvent System | CHCl₃ : MeOH (2:1) | Methanol is required to solubilize the polar CoA headgroup in the organic phase. |

| Molar Ratio | < 5 mol% | ACoA acts as a detergent. Ratios >10% will destabilize the bilayer and cause lysis. |

| Gas Phase | Argon or Nitrogen | Displace oxygen during all drying steps to prevent oxidation. |

Protocol A: Modified Thin-Film Hydration (Co-Solvent Method)

Best for: Creating stable, unilamellar vesicles with ACoA integrated into the bilayer from the start.

Materials

-

Lipids: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).[1]

-

Target Molecule: Arachidonoyl Coenzyme A (Lithium salt).

-

Solvents: Chloroform (HPLC grade), Methanol (HPLC grade).

-

Buffer: 20 mM MES, 150 mM NaCl, pH 6.0 (degassed).

Step-by-Step Procedure

-

Stock Preparation:

-

Dissolve POPC in Chloroform (10 mg/mL).

-

Dissolve ACoA in Methanol (1 mg/mL). Note: Do not try to dissolve ACoA in pure chloroform; it will precipitate.

-

-

Mixing:

-

In a round-bottom flask, combine the POPC and ACoA stock solutions.

-

Ratio: Target 95:5 molar ratio (POPC:ACoA).

-

Example: 9.5 µmol POPC + 0.5 µmol ACoA.

-

Ensure the final solvent ratio is at least 2:1 (Chloroform:Methanol) to maintain a single phase.

-

-

Drying (The Critical Step):

-

Hydration:

-

Add the degassed MES Buffer (pH 6.0) to the dried film.[3]

-

Vortex vigorously for 10 minutes. The film should peel off, forming Multilamellar Vesicles (MLVs).

-

-

Sizing (Extrusion):

-

Pass the suspension 11 times through a 100 nm polycarbonate filter using a mini-extruder.

-

Result: Large Unilamellar Vesicles (LUVs) containing ACoA.

-

Protocol B: Spontaneous Post-Insertion

Best for: Incorporating ACoA into pre-formed proteoliposomes or when organic solvents must be avoided.

Mechanism

ACoA has a high water solubility compared to phospholipids. When added to pre-formed liposomes, ACoA monomers partition from the aqueous phase into the outer leaflet of the bilayer until equilibrium is reached.

Step-by-Step Procedure

-

Prepare "Empty" Liposomes:

-

Prepare standard POPC liposomes (LUVs) in pH 6.0 buffer using standard extrusion (no ACoA yet).

-

Final Lipid Concentration: 2 mM.

-

-

Prepare ACoA Solution:

-

Dissolve ACoA in the same buffer (pH 6.0) at 100 µM.

-

Note: Keep this concentration near the CMC to drive partitioning but avoid micelle dominance.

-

-

Incubation:

-

Add ACoA solution to the liposome suspension.

-

Ratio: 10 µL of ACoA stock per 1 mL of Liposomes (Target < 1-2 mol% insertion).

-

Incubate at 25°C for 30 minutes with gentle agitation.

-

Why Room Temp? Heating is unnecessary for ACoA partitioning and risks hydrolysis.

-

-

Purification (Optional but Recommended):

-

Free ACoA (micelles/monomers) can be removed using a spin column (e.g., Sephadex G-50) equilibrated with the buffer.

-

Note: Liposomes elute in the void volume; free ACoA is retained.

-

Workflow Decision Tree

Figure 2: Decision matrix for selecting the appropriate incorporation method.

Quality Control & Validation

Quantification (Ellman’s Reagent)

To verify the integrity of the thioester bond after preparation:

-

Take an aliquot of the liposomes.

-

Add DTNB (Ellman’s Reagent) .

-

Measure Absorbance at 412 nm.

-

Interpretation:

-

High Signal: Indicates free thiols (CoASH), meaning the ACoA has hydrolyzed.

-

Low Signal: Indicates the thioester bond is intact.

-

Zeta Potential

ACoA carries a significant negative charge (3 phosphates on the CoA head).

-

Pure PC Liposomes: ~ -2 to -5 mV.

-

PC + 5% ACoA: Should shift to -15 to -25 mV .

-

This shift confirms successful incorporation.

References

-

Constantinides, P. P., & Steim, J. M. (1985). Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape.[4] Journal of Biological Chemistry, 260(12), 7573-7580. Link

-

Lands, W. E. (1960). Metabolism of glycerolipids: A comparison of lecithin and triglyceride synthesis. Journal of Biological Chemistry, 235(8), 2233-2237. Link

- Stremmel, W., et al. (2001). Phospholipid remodeling in the Lands cycle. Biochimica et Biophysica Acta (BBA).

-

Batenburg, A. M., et al. (1987). The interaction of palmitoyl-CoA with model membranes. Biochemistry, 26(11), 3059-3066. (Methodology for acyl-CoA partitioning). Link

-

Avanti Polar Lipids. (n.d.). Preparation of Liposomes. Technical Notes. Link

Sources

- 1. Preparation, Purification, and Use of Fatty Acid-containing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liposome Preparation - Echelon Biosciences [echelon-inc.com]

- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

Application Note: Protocol for Studying Acyl-CoA Dependent Transacylation Reactions

Abstract & Scope

This application note provides a comprehensive technical guide for assaying acyl-CoA dependent acyltransferases, specifically focusing on DGAT (Diacylglycerol O-Acyltransferase) and ACAT (Acyl-CoA:Cholesterol Acyltransferase). These enzymes are the "committed steps" in the synthesis of Triacylglycerol (TAG) and Cholesteryl Esters (CE), respectively, making them critical targets for metabolic disease and atherosclerosis drug development.

Unlike simple hydrolysis reactions, transacylation involves a bi-substrate kinetics model where the physicochemical properties of the acyl-donor (Acyl-CoA) drastically alter experimental outcomes. This guide details the "Gold Standard" radioisotopic method for kinetic profiling and a modern "Click Chemistry" fluorescence method for High-Throughput Screening (HTS).

Mechanistic Foundation